Naphthalene-1-sulfonate

Description

Molecular Architecture and Physicochemical Properties

Molecular Architecture and Isomeric Considerations

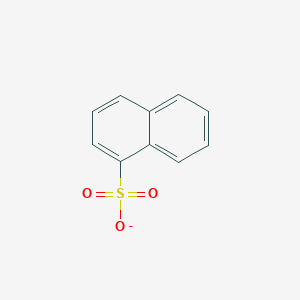

Naphthalene-1-sulfonate (1-SNS), also termed α-naphthalenesulfonate, is a monosulfonated derivative of naphthalene with the sulfonic acid group (-SO₃⁻) substituted at the 1-position of the aromatic system. Its isomeric counterpart, naphthalene-2-sulfonate (2-SNS or β-isomer), differs in the sulfonate group’s position at the 2-position, leading to distinct physicochemical behaviors.

Comparative Analysis of α vs. β-Naphthalenesulfonate Isomerism

The α-isomer exhibits lower solubility in aqueous alkaline solutions compared to the β-isomer due to steric hindrance from the sulfonate group’s proximity to the naphthalene ring’s fused benzene moieties. For instance, in 0.07 M NaOH at 298.15 K, the solubility of 1-SNS is 0.8369 molality, while 2-SNS reaches 0.9854 molality under identical conditions. This solubility difference is exploited industrially for isomer separation via selective crystallization.

Crystal Structure Determination through X-ray Diffraction Studies

X-ray diffraction studies reveal that 1-SNS crystallizes in a monoclinic system (space group P21/m) with unit cell parameters a = 0.915 nm, b = 0.792 nm, c = 0.818 nm, and β = 101.6°. The sulfonate group adopts a tetrahedral geometry, with S–O bond lengths of 1.45–1.49 Å and O–S–O angles of 109–113°. Intramolecular hydrogen bonds between sulfonyl oxygens and adjacent hydrogen atoms stabilize the lattice, as observed in the crystal structure of 5-methyl-1,3-phenylene bis[5-(dimethylamino)this compound].

Spectroscopic Profiling

UV-Vis Absorption Characteristics in Aqueous Systems

1-SNS exhibits a UV absorption maximum at 224 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in aqueous solutions, attributed to π→π* transitions of the naphthalene ring. The sulfonate group’s electron-withdrawing effect causes a hypsochromic shift compared to unsubstituted naphthalene (λₘₐₓ = 286 nm).

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) of 1-SNS shows distinct aromatic signals:

- δ 8.84 ppm (H-8, doublet, J = 8.4 Hz)

- δ 8.23–7.45 ppm (H-2 to H-7, multiplet)

- δ 7.55 ppm (H-4, triplet, J = 7.2 Hz)

¹³C NMR reveals deshielding of C-1 (δ 138.2 ppm) due to the sulfonate group’s inductive effect.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of 1-SNS (C₁₀H₇O₃S⁻) shows a base peak at m/z 207.03 [M–H]⁻. Major fragments include m/z 80 (SO₃⁻) and m/z 127 (C₁₀H₇⁻).

Thermodynamic Behavior and Phase Transitions

Thermal Decomposition Pathways via TGA-DSC Analysis

Thermogravimetric analysis (TGA) indicates 1-SNS decomposition begins at 240°C, with a mass loss of 58% by 400°C corresponding to SO₃ elimination. Differential scanning calorimetry (DSC) reveals an endothermic melt at 110°C (ΔH = 98 J·g⁻¹) followed by exothermic decomposition.

Solubility Parameters in Polar/Non-polar Solvent Systems

1-SNS solubility follows the order: water > ethanol > acetone > hexane (Table 1). In binary NaCl-water systems, solubility decreases linearly with salt concentration due to salting-out effects.

Table 1: Solubility of Sodium 1-Naphthalenesulfonate in Solvent Mixtures at 298.15 K

| Solvent System | Solubility (mol·kg⁻¹) |

|---|---|

| Pure Water | 1.24 ± 0.03 |

| 10% NaCl(aq) | 0.89 ± 0.02 |

| 20% Ethanol(aq) | 0.67 ± 0.01 |

| 30% Na₂SO₄(aq) | 0.52 ± 0.01 |

Data from.

Propriétés

IUPAC Name |

naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZYNBSKGUBXEH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7O3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Naphthalene-1-sulfonate serves as a crucial intermediate in the synthesis of several important chemical compounds. It is utilized in the production of:

- α-Naphthol : A precursor for dyes and pharmaceuticals.

- α-Naphthalene Sulfonic Acid : Employed in the manufacture of surfactants and dispersants.

- α-Naphthylaminesulfonic Acid : Used in dye manufacturing and as a reagent in organic synthesis .

Additionally, sodium 1-naphthalenesulfonate has been employed as a stationary phase in chromatography for the resolution of complex mixtures, such as dichlorophenol isomers .

Surfactant and Dispersant Applications

Surfactant Properties

this compound exhibits strong surfactant properties, making it effective in reducing interfacial tension in various formulations. It is particularly useful in:

- Textile Industry : As a dispersant for dyes and coatings, enhancing the uniform application of colorants.

- Pesticide Formulations : Improving the stability and efficacy of active ingredients.

- Cement Industry : Acting as a water-reducing agent to enhance workability and strength .

Recent studies have explored the development of ionic liquids based on naphthalene sulfonates, which demonstrate improved surfactant characteristics compared to traditional naphthalene derivatives. These new formulations have shown high thermal stability and solubility, facilitating their use in aqueous systems .

Wastewater Treatment

Role in Environmental Remediation

this compound has been investigated for its potential in treating industrial wastewater, particularly from textile and tannery operations. Its effectiveness as an adsorbent for organic pollutants has been demonstrated through various extraction techniques:

- Solid-Phase Extraction : Utilized to concentrate anionic pollutants from wastewater samples, achieving recoveries between 72% and 103% for various analytes .

- Chemical Treatment Processes : The compound has been integrated into treatment schemes that combine biological methods with chemical precipitation to enhance the removal of contaminants like phosphorus and nitrogen from wastewater .

Case Study 1: Textile Industry Wastewater Treatment

In a pilot study examining wastewater from textile manufacturing, this compound was used to optimize extraction processes for nonionic pollutants. The study highlighted its efficiency in recovering organic compounds through advanced chromatographic techniques, showcasing its utility in environmental monitoring and remediation efforts .

Case Study 2: Synthesis of Ionic Liquids

Research into the synthesis of naphthalene-based ionic liquids demonstrated their enhanced surfactant properties compared to traditional naphthalene sulfonates. These ionic liquids were found to significantly reduce interfacial tension between water and oil phases, indicating potential applications in enhanced oil recovery processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares naphthalene-1-sulfonate with structurally related sulfonated aromatic compounds:

Key Research Findings

Degradation Pathways

- This compound is metabolized via the naphthalene degradation pathway in Sphingomonas melonis, involving enzymes like naphthalene disulfonate 1,2-dioxygenase .

- Azo dyes like Acid Blue 113 undergo reductive cleavage of the -N=N- bond, yielding intermediates such as 1,4-diaminonaphthalene and this compound .

Physical and Chemical Stability

- Ionic liquids derived from this compound (e.g., 4-(n-octyl)this compound with imidazolium cations) exhibit lower melting points and higher water solubility compared to the parent compound .

- In capillary electrophoresis, this compound’s electrophoretic mobility (μeff,1-NS = 2.1 × 10⁻⁴ cm²/V·s) serves as a reference for analyzing gold nanoparticles .

Q & A

Q. How to design a longitudinal study on the ecological impact of this compound in soil ecosystems?

- Methodological Answer : Establish microcosm experiments with controlled spiking levels (e.g., 10–100 mg/kg soil). Monitor microbial diversity via 16S rRNA sequencing and enzyme activity assays (e.g., dehydrogenase, urease). Use ANOVA with repeated measures to assess temporal trends. Report results following CARE guidelines for environmental health studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.